molecular formula C8H13N3O2 B2860982 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid CAS No. 1025555-34-3

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid

Cat. No. B2860982
CAS RN: 1025555-34-3
M. Wt: 183.211
InChI Key: STHZFZDWFBBWOW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid” consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) with three methyl groups attached at the 1, 3, and 5 positions. An acetic acid group is attached to the 2 position, and an amino group is also attached to the 2 position.

Scientific Research Applications

Synthesis and Structural Characterization

  • Triorganotin(IV) derivatives of amino acids like 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid have been synthesized and characterized using various spectroscopic techniques. These studies offer insights into the structural properties and potential applications of these compounds in materials science (Baul et al., 2002).

Synthesis of Natural and Nonnatural α-Amino Acids

  • Compounds like 2,2-bis(trifluoromethyl)-4-(3-diazo-2-oxopropyl)-1,3-oxazolidin-5-ones have been used as intermediates in the synthesis of various natural and nonnatural α-amino acids, demonstrating the utility of these compounds in the field of synthetic chemistry (Burger et al., 1992).

Energetic Materials Synthesis

  • Nitroiminotetrazole-containing acetic acids have been synthesized for creating new energetic materials. These compounds have been characterized spectroscopically and their detonation properties have been evaluated, showing potential applications in the field of explosives and propellants (Joo et al., 2012).

Antioxidant and Enzymatic Inhibitory Activities

  • Amino acids bearing Schiff base ligands have been studied for their antioxidant properties and selective xanthine oxidase inhibitory activities. This research suggests potential therapeutic applications of these compounds (Ikram et al., 2015).

Synthesis of Novel Heterocyclic Substances

  • Amino acid derivatives have been used as key synthons in the synthesis of a wide variety of new, uniquely substituted heterocyclic substances, highlighting their significance in medicinal chemistry and drug discovery (Behbehani et al., 2011).

Corrosion Inhibition Effects

  • Amino acids containing acetic acid structures have been investigated for their corrosion inhibitive performance, suggesting applications in materials science and engineering (Kaya et al., 2016).

Endosomolytic Properties of Poly(amido-amine)s

  • Poly(amido-amine)s carrying primary amino groups as side substituents have been explored for their endosomolytic properties, which could be useful in drug delivery and therapeutic applications (Ferruti et al., 2000).

Future Directions

The future directions for research on “2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid” and similar compounds could involve further exploration of their potential therapeutic applications, given the interest in pyrazole derivatives in medicinal chemistry . Additionally, development of new synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHZFZDWFBBWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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